5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a piperazine ring, a methoxyphenyl group, and an oxazole ring with a carbonitrile substituent. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction begins with the preparation of 4-(2-Fluorobenzoyl)piperazine through the reaction of 2-fluorobenzoyl chloride with piperazine under basic conditions.
Oxazole Ring Formation: The intermediate is then reacted with 2-(2-methoxyphenyl)acetonitrile in the presence of a suitable catalyst to form the oxazole ring.
Final Cyclization: The final step involves cyclization to form the 1,3-oxazole-4-carbonitrile structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- 5-[4-(2-Bromobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- 5-[4-(2-Iodobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile lies in the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with specific target interactions and improved pharmacokinetic profiles.
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-19-9-5-3-7-16(19)20-25-18(14-24)22(30-20)27-12-10-26(11-13-27)21(28)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRLCUBPIGBTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.